N-(2-Oxotetrahydrofuran-3-YL)octanamide

Catalog No.
S1527337
CAS No.
147852-84-4
M.F
C12H21NO3
M. Wt
227.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-Oxotetrahydrofuran-3-YL)octanamide

CAS Number

147852-84-4

Product Name

N-(2-Oxotetrahydrofuran-3-YL)octanamide

IUPAC Name

N-[(3S)-2-oxooxolan-3-yl]octanamide

Molecular Formula

C12H21NO3

Molecular Weight

227.3 g/mol

InChI

InChI=1S/C12H21NO3/c1-2-3-4-5-6-7-11(14)13-10-8-9-16-12(10)15/h10H,2-9H2,1H3,(H,13,14)/t10-/m0/s1

InChI Key

JKEJEOJPJVRHMQ-JTQLQIEISA-N

SMILES

CCCCCCCC(=O)NC1CCOC1=O

Synonyms

AI-2 autoinducer, autoinducer 2, C8HSL compound, N-octanoyl-HSL, N-octanoyl-L-homoserine lactone, N-octanoylhomoserine lactone, VAI-2

Canonical SMILES

CCCCCCCC(=O)NC1CCOC1=O

Isomeric SMILES

CCCCCCCC(=O)N[C@H]1CCOC1=O

Synthesis and Characterization:

N-(2-Oxotetrahydrofuran-3-YL)octanamide, also known as N-octanoyl-gamma-butyrolactone (NOGB), is a synthetic molecule with applications in various fields of scientific research. Its synthesis has been reported in several publications, utilizing different methods like reductive acylation and ring-opening reactions. [, ]

Potential Biological Activities:

Research suggests that NOGB might possess various biological activities, making it a subject of ongoing investigation. Studies have explored its potential as an:

  • Antimicrobial agent: NOGB has shown antibacterial activity against several Gram-positive and Gram-negative bacterial strains, potentially due to its membrane-disrupting properties. []
  • Anticancer agent: Preliminary studies have indicated that NOGB might exhibit anti-proliferative effects on some cancer cell lines, warranting further investigation. []
  • Origin: While the natural occurrence of OHL itself is not extensively documented, it is structurally similar to a class of signaling molecules called homoserine lactones (HSLs) produced by many bacteria [].
  • Significance: OHL has been studied for its potential role in bacterial communication, known as quorum sensing. Quorum sensing allows bacteria to coordinate their behavior based on population density. OHL may play a role in regulating various bacterial processes, including biofilm formation, virulence, and antibiotic resistance [, ].

Molecular Structure Analysis

OHL consists of two main functional groups:

  • An octanoyl chain (eight-carbon chain) linked to a nitrogen atom (amide bond).
  • A 2-oxotetrahydrofuran ring (four-membered ring with a carbonyl group and an oxygen atom).

The key features of its structure include:

  • The presence of the amide bond, which contributes to the overall polarity of the molecule and its potential for hydrogen bonding [].
  • The cyclic ether (furan) ring, which may be involved in specific interactions with other molecules.

Chemical Reactions Analysis

Specific details regarding the synthesis of OHL are limited in the available scientific literature. However, general methods for synthesizing HSLs often involve acylation reactions between acylated homoserine and a specific acyl chloride [].

As mentioned earlier, OHL is structurally similar to bacterial HSLs. HSLs are recognized by specific receptor proteins on the bacterial cell surface. This binding triggers a cascade of events that regulate gene expression and influence bacterial behavior [].

XLogP3

2.6

Wikipedia

N-(2-OXOTETRAHYDROFURAN-3-YL)OCTANAMIDE

Dates

Modify: 2023-08-15
Quorum sensing and Chromobacterium violaceum: exploitation of violacein production and inhibition for the detection of N-acylhomoserine lactones. McClean K.H. et al. Microbiology 1997, 143, 3703. Small molecule inhibitors of bacterial quorum sensing and biofilm formation Geske G.D. et al. J. Am. Chem. Soc. 2005, 127, 12762.

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